
5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one: is a heterocyclic compound that contains bromine, fluorine, and methyl groups. It is part of the pyrimidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,4-dichloropyrimidine and 2,2-difluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Heating: The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxo derivatives.
Reduction Products: Reduction can yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Pharmacological Studies: It is used in pharmacological studies to understand its effects on different biological systems.
Industry:
Agricultural Chemicals: The compound is used in the development of agricultural chemicals, such as herbicides and pesticides.
Material Science: It finds applications in material science for the development of new materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact mechanism of action may involve inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
5-Bromo-2,3-difluoropyridine: This compound shares structural similarities but differs in the position of the fluorine atoms and the presence of a pyridine ring.
3-(2,2-Difluoroethyl)-6-methylpyrimidin-4-one: Similar in structure but lacks the bromine atom.
Uniqueness:
Enhanced Reactivity: The presence of both bromine and fluorine atoms in 5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one enhances its reactivity and potential for diverse chemical transformations.
Biological Activity: The unique combination of functional groups contributes to its distinct biological activity, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H7BrF2N2O |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
5-bromo-3-(2,2-difluoroethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H7BrF2N2O/c1-4-6(8)7(13)12(3-11-4)2-5(9)10/h3,5H,2H2,1H3 |
Clé InChI |
BKKRZWBJCRZDQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=N1)CC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


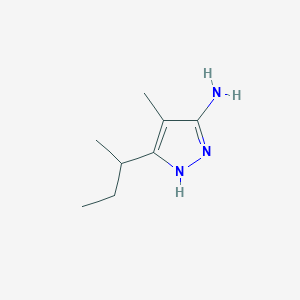
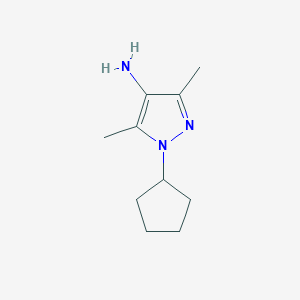
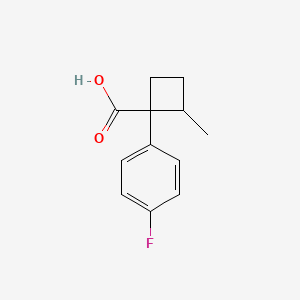
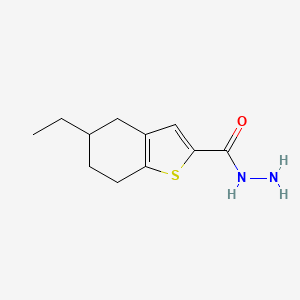
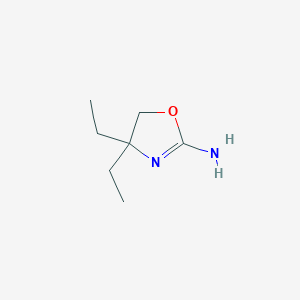
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
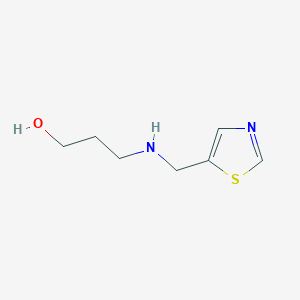
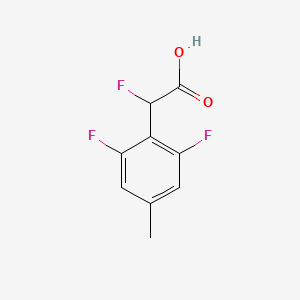

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
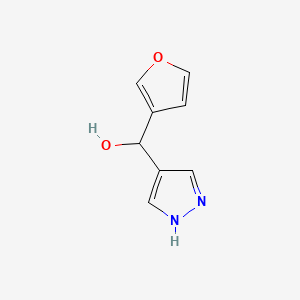
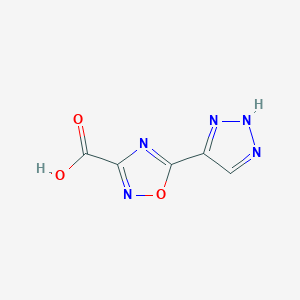
![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
